molecular formula C17H19N3O3 B2496692 N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 2034319-78-1

N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No. B2496692
CAS RN: 2034319-78-1
M. Wt: 313.357
InChI Key: YFIURVKQGRLSAS-UHFFFAOYSA-N
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Description

Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring (a doubly unsaturated six-membered ring). Isomers exist depending on the relative position of the heteroatoms and relative position of the double bonds .


Synthesis Analysis

Oxazines can be synthesized through various methods. For instance, 5-acetyl-4-aminopyrimidines, when heated under reflux with MeONa in BuOH and acylated with carboxylic anhydrides or acid chlorides, can transform into pyrido[2,3-d]pyrimidin-5-one derivatives . Another method involves multicomponent reactions where alkyl or aryl isocyanides and dialkyl acetylenedicarboxylates in the presence of 4,5-diphenyl-1,3-dihydro-2H imidazol-2-one undergo a smooth 1:1:1 addition reaction to produce 5H-imidazo[2,1-b][1,3]oxazines .


Molecular Structure Analysis

The molecular structure of oxazines involves a six-membered ring with one oxygen and one nitrogen atom. The relative positions of these heteroatoms and the double bonds can vary, leading to different isomers .


Chemical Reactions Analysis

The chemical reactions involving oxazines can be quite diverse, depending on the specific structure and substituents of the compound. Unfortunately, without more specific information on the compound , it’s difficult to provide a detailed analysis of its potential chemical reactions .

Scientific Research Applications

Green Synthesis of 1,3-Oxazines

This compound can be used in the green synthesis of 1,3-oxazines, which are biologically important . The synthesis process is promoted by visible light and involves a catalyst-free cross-dehydrogenative coupling reaction . This methodology has several advantages, including being catalyst-free, using only aerial oxygen as the oxidant, and being visible light-promoted .

Antiviral Activity

Indole derivatives, which include this compound, have shown significant antiviral activity . They have been used as antiviral agents against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Anti-inflammatory Activity

Indole derivatives, including this compound, have demonstrated anti-inflammatory and analgesic activities . They have been compared with indomethacin and celecoxib in terms of their anti-inflammatory effects .

Anticancer Activity

Benzopyran-4-ones, a class of compounds that includes this compound, have shown cytotoxic activity against multi-drug resistant cancer cell lines . This makes them potential candidates for cancer treatment .

Antifungal Activity

This compound has shown remarkable antifungal activity, which varies depending on its substituents . This makes it a potential candidate for the development of new antifungal drugs .

Synthesis of Heterocyclic Compounds

This compound can be used as a starting material in the synthesis of a broad range of heterocyclic compounds . This makes it valuable in the field of organic chemistry .

Antioxidant Activity

Indole derivatives, including this compound, have shown significant antioxidant activity . This makes them potential candidates for the development of new antioxidant drugs .

Antimalarial Activity

Indole derivatives, including this compound, have shown antimalarial activity . This makes them potential candidates for the development of new antimalarial drugs .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and how it’s used. Without more specific information, it’s difficult to provide a detailed analysis of the potential safety and hazards of this compound .

properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c21-17(15-9-16-20(19-15)6-3-7-22-16)18-10-14-8-12-4-1-2-5-13(12)11-23-14/h1-2,4-5,9,14H,3,6-8,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIURVKQGRLSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)NCC3CC4=CC=CC=C4CO3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

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